![molecular formula C16H23NO3 B13906031 Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclobutyl ring substituted with benzyloxy and methylamino groups, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclobutyl derivative with benzyloxy and methylamino substituents, followed by esterification with ethyl acetate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate involves its interaction with specific molecular targets. The benzyloxy and methylamino groups can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-[3-benzyloxy-1-(amino)cyclobutyl]acetate
- Ethyl 2-[3-benzyloxy-1-(dimethylamino)cyclobutyl]acetate
- Ethyl 2-[3-benzyloxy-1-(ethylamino)cyclobutyl]acetate
Uniqueness
Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
ethyl 2-[1-(methylamino)-3-phenylmethoxycyclobutyl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-3-19-15(18)11-16(17-2)9-14(10-16)20-12-13-7-5-4-6-8-13/h4-8,14,17H,3,9-12H2,1-2H3 |
Clé InChI |
WYXOFOCJEXVQTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(CC(C1)OCC2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium;3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13905955.png)
![9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
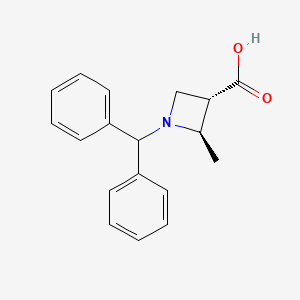

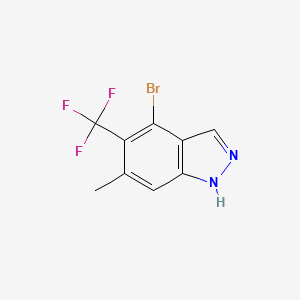
![Methyl cis-1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13905987.png)

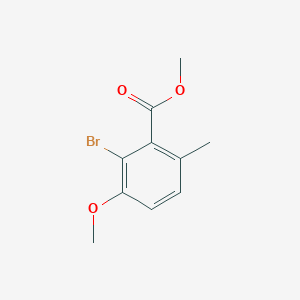
![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)
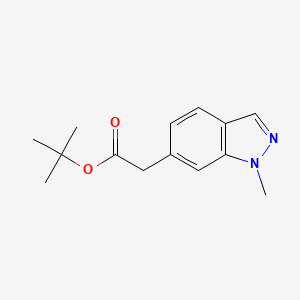


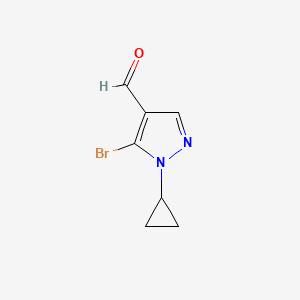
![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
